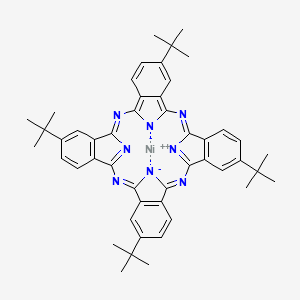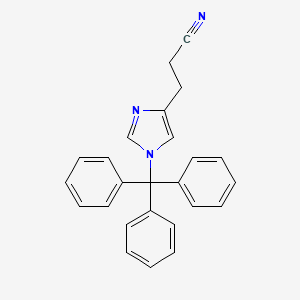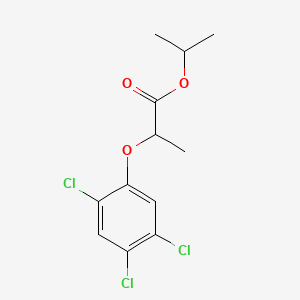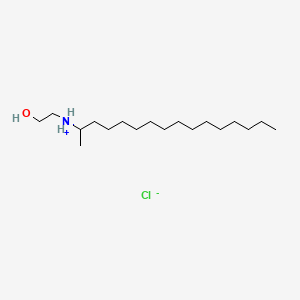
2-((1-Methylpentadecyl)amino)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Methylpentadecyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C18H39NO·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a 1-methylpentadecyl group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methylpentadecyl)amino)ethanol hydrochloride typically involves the reaction of 1-methylpentadecylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process includes the purification of the final product through crystallization or distillation to achieve high purity levels suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Methylpentadecyl)amino)ethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ethanolamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1-Methylpentadecyl)amino)ethanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a component of growth media.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-((1-Methylpentadecyl)amino)ethanol hydrochloride is primarily based on its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. The compound interacts with molecular targets such as cell membranes, enhancing permeability and facilitating the delivery of active compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1-Methylpentadecyl)amino)ethanol
- 2-((1-Methylpentadecyl)amino)ethylamine
- 2-((1-Methylpentadecyl)amino)propane
Uniqueness
2-((1-Methylpentadecyl)amino)ethanol hydrochloride is unique due to its specific molecular structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers better solubility and stability in aqueous solutions, making it more effective in various applications.
Eigenschaften
CAS-Nummer |
56167-08-9 |
|---|---|
Molekularformel |
C18H40ClNO |
Molekulargewicht |
322.0 g/mol |
IUPAC-Name |
hexadecan-2-yl(2-hydroxyethyl)azanium;chloride |
InChI |
InChI=1S/C18H39NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)19-16-17-20;/h18-20H,3-17H2,1-2H3;1H |
InChI-Schlüssel |
XOORJCSYBZGFJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)[NH2+]CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


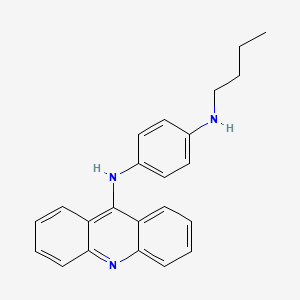
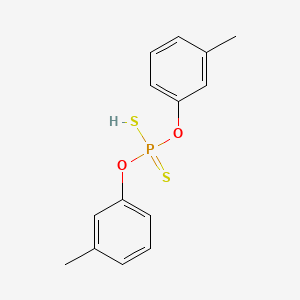
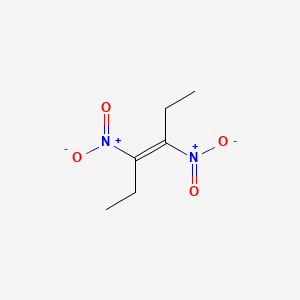
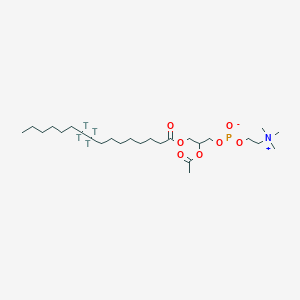
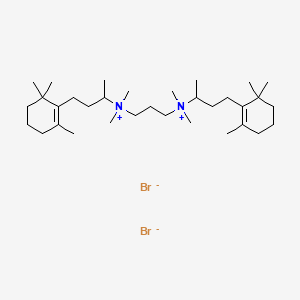
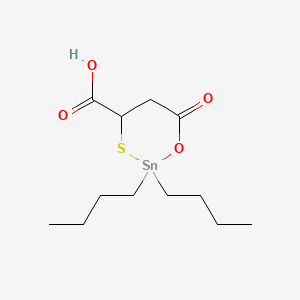
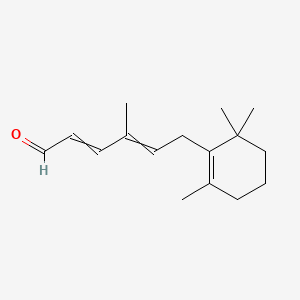
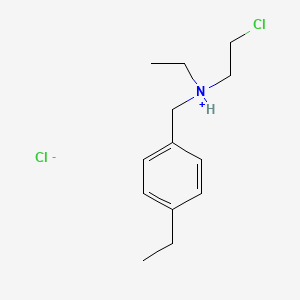
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
